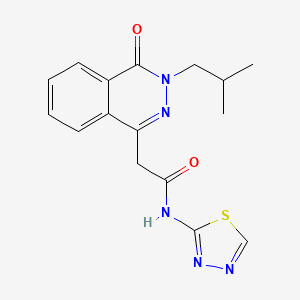![molecular formula C19H21N3O3 B12173361 3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid](/img/structure/B12173361.png)
3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and a suitable halogenated precursor.
Coupling with Phenyl Ring: The dimethylamino-substituted intermediate is then coupled with a phenyl ring through a Friedel-Crafts acylation reaction.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Dimethylamine in the presence of a suitable halogenated precursor.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Aplicaciones Científicas De Investigación
3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.
Comparación Con Compuestos Similares
3-{[4-({[4-(Dimethylamino)phenyl]methylidene}amino)phenyl]carbamoyl}propanoic acid can be compared with other similar compounds, such as:
4-(Dimethylamino)benzoic acid: Similar structure but lacks the propanoic acid moiety.
N,N-Dimethyl-4-aminobenzaldehyde: Contains the dimethylamino group but differs in the aldehyde functionality.
4-(Dimethylamino)phenylacetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H21N3O3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
4-[4-[[4-(dimethylamino)phenyl]methylideneamino]anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H21N3O3/c1-22(2)17-9-3-14(4-10-17)13-20-15-5-7-16(8-6-15)21-18(23)11-12-19(24)25/h3-10,13H,11-12H2,1-2H3,(H,21,23)(H,24,25) |
Clave InChI |
URCSJCNMZIKBIG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B12173283.png)

![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperazin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B12173299.png)
![N-(2-hydroxyphenyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B12173301.png)
![(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(2-methoxyethyl)-5-[4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12173306.png)
![Diethyl{3-[(6-phenylpyridazin-3-yl)amino]propyl}amine](/img/structure/B12173307.png)
![1-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B12173317.png)
![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-N-isobutyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12173322.png)
![2-[(Cyclopropylcarbamoyl)methoxy]-4-methoxybenzamide](/img/structure/B12173324.png)
![2-[2-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12173333.png)
![N-(2-{[(2,4-dichlorophenyl)carbonyl]amino}ethyl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12173338.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B12173340.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-ethylurea](/img/structure/B12173341.png)
![N-[(2,6-difluorophenyl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12173353.png)
